Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate: is a chemical compound with a complex molecular structure that includes a tert-butyl group, a cyano group, a piperazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, often involving multi-step chemical reactions. One common method involves the reaction of tert-butyl chloroformate with 3-cyano-3-(piperazin-1-yl)azetidine under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to neutralize the byproducts and drive the reaction to completion.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents might include hydrogen peroxide or potassium permanganate, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions may use nucleophiles such as alkyl halides or amines under appropriate conditions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : In biological research, tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Medicine: : The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific diseases or conditions.
Industry: : In the industrial sector, this compound can be used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate include tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate and tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride.
Uniqueness: : this compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-piperazin-1-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(8-14,10-16)17-6-4-15-5-7-17/h15H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXHLYBBQDCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.